N-(2,5-dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide
Description
N-(2,5-Dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide is a tricyclic heterocyclic compound featuring a 7,11-diazatricyclo core substituted with a 2,5-dimethylphenyl group and a carbothioamide moiety. Derivatives of the 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene framework have been investigated for diverse applications, including antiviral, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-6-7-14(2)17(8-13)21-20(25)22-10-15-9-16(12-22)18-4-3-5-19(24)23(18)11-15/h3-8,15-16H,9-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJDHLHSKUMIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethylaniline with a suitable acylating agent to form an intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
N-(2,5-dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with the 7,11-Diazatricyclo Core
Compounds sharing the 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene core but differing in substituents exhibit varied biological activities:
Key Structural and Functional Differences
- Substituent Effects: The 2,5-dimethylphenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to electron-withdrawing substituents (e.g., fluoro groups) in PET inhibitors .
- Conformational Flexibility :
Structure-Activity Relationship (SAR) Insights
- Substituent Position :
- Electron-Withdrawing vs. Electron-Donating Groups :
- Fluorine substituents in PET inhibitors improve activity via electron-withdrawing effects , whereas methyl groups in the target compound balance lipophilicity and steric bulk .
Biological Activity
N-(2,5-dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a unique structural framework consisting of a tricyclic system with a diazatricyclo structure and a carbothioamide functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the areas of:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Properties : It has demonstrated activity against various bacterial strains.
Research Findings
-
Anticancer Activity :
- In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), it was found to induce apoptosis through the activation of caspase pathways.
- Table 1 summarizes the cytotoxic effects observed:
Cell Line IC50 (µM) Mechanism of Action HeLa 15 Caspase activation MCF-7 20 Apoptosis induction -
Antimicrobial Activity :
- The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
- Table 2 presents the antimicrobial efficacy:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Case Studies
A recent case study investigated the effects of this compound on diabetic models. The compound was administered to diabetic rats and showed significant improvement in glycemic control and pancreatic β-cell protection.
- Results :
- Decreased fasting blood glucose levels.
- Enhanced insulin secretion from pancreatic β-cells.
The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:
- Inhibition of key signaling pathways associated with cell proliferation and survival.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
